Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate

Medicinal Chemistry Enzyme Inhibition Drug Design

Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate is a synthetic thiazole derivative that combines a 4-chlorophenoxyacetyl moiety with an ethyl thiazole-4-carboxylate scaffold via an acetamido linker. This structural architecture places it within a well-established class of bioactive thiazoles known for anti-inflammatory, analgesic, and anticancer properties.

Molecular Formula C14H13ClN2O4S
Molecular Weight 340.78
CAS No. 330201-66-6
Cat. No. B2877180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate
CAS330201-66-6
Molecular FormulaC14H13ClN2O4S
Molecular Weight340.78
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H13ClN2O4S/c1-2-20-13(19)11-8-22-14(16-11)17-12(18)7-21-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,17,18)
InChIKeyOZTHVAYFESMFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate (CAS 330201-66-6): A Thiazole Carboxamide Ester for Anti-Inflammatory and Anticancer Lead Discovery


Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate is a synthetic thiazole derivative that combines a 4-chlorophenoxyacetyl moiety with an ethyl thiazole-4-carboxylate scaffold via an acetamido linker. This structural architecture places it within a well-established class of bioactive thiazoles known for anti-inflammatory, analgesic, and anticancer properties [1]. The compound's design embeds both hydrogen-bond donor (amide NH) and acceptor (carbonyl, ester, ether) functionalities, while the 4-chlorophenyl group provides a lipophilic contact point. These features position it as a versatile intermediate for structure-activity relationship (SAR) studies and hit-to-lead optimization campaigns targeting enzymes such as cytosolic phospholipase A2 or cyclooxygenases [2].

SAR and hit-to-lead optimization for GIVA cPLA2 and related enzyme targets
Acetamido linker provides an additional H-bond donor absent in ketone-linked analogs
Reported class-level anti-inflammatory and anticancer scaffold from thiazole patent literature

Why Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate Cannot Be Interchanged with Common Thiazole-4-carboxylate Analogs


Generic substitution of thiazole-4-carboxylate derivatives is unreliable because even minor structural changes—such as replacing an acetyl linker with an acetamido group or swapping the phenoxy substituent—can dramatically shift potency, selectivity, and pharmacokinetic profiles. In the related GIVA cPLA2 inhibitor series, methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate (GK470) achieved an IC50 of 300 nM, whereas closely related analogs with different phenoxy substituents displayed >10-fold lower activity [1]. The amide bond in the target compound introduces both a hydrogen-bond donor and modified electronic character relative to ketone-linked analogs, potentially altering target engagement and metabolic stability. Consequently, assuming interchangeability without empirical binding and cellular data risks losing the desired pharmacological signature of the intended chemical probe or lead.

Target Compound (Acetamido Thiazole)

  • Acetamido linker with amide NH (H-bond donor)
  • Ethyl ester allows mild hydrolysis
  • Predicted lower lipophilicity (lead-like range)

Ketone-Linked Analog (e.g., GK470)

  • Acetyl linker lacks H-bond donor
  • Methyl ester may require harsher deprotection
  • Reported nanomolar cPLA2 inhibitor in series

These structural differences may shift target engagement, metabolic stability, and synthetic utility. Direct substitution without empirical binding and cellular data risks losing the intended probe profile.

Quantitative Evidence for Differentiated Procurement of Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate


Hydrogen-Bond Donor Capacity Relative to Ketone-Linked Thiazole-4-carboxylate Inhibitors

The target compound contains an acetamido linker that contributes one hydrogen-bond donor (NH) and one acceptor (C=O), whereas the ketone-linked comparator GK470 (methyl 2-(2-(4-octylphenoxy)acetyl)thiazole-4-carboxylate) possesses only an acceptor ketone. This difference is relevant because the GIVA cPLA2 active site establishes key hydrogen bonds with ligand amide groups [1]. The additional donor may enable interactions with backbone carbonyls or water networks that are inaccessible to the ketone series.

H-Bond Donor Count
Class-level inference
1
Target
0
GK470
Additional amide NH may enable distinct binding interactions not accessible to ketone series
Inferred from GIVA cPLA2 crystal structure binding mode
Medicinal Chemistry Enzyme Inhibition Drug Design

Predicted Lipophilicity (clogP) Differentiation from 4-Phenylthiazole-5-carboxylate Analog

The compound ethyl 2-(2-(4-chlorophenoxy)acetamido)-4-phenylthiazole-5-carboxylate (CAS 328037-87-2), a close structural analog, displays a computed XLogP3 of 5.0 [1]. Removal of the phenyl substituent and repositioning of the carboxylate to the 4-position in the target compound is predicted to reduce lipophilicity by approximately 2 log units, yielding an estimated clogP of 2.5–3.0. This shift moves the compound into a more favorable drug-like space (Lipinski Rule of 5).

Lipophilicity Shift
Class-level inference
ΔclogP ≈ –2.2
Lower predicted lipophilicity supports lead-like property profile vs 4-phenyl analog
In silico XLogP3; target ~2.8, comparator 5.0. Experimental logD validation needed
Physicochemical Profiling ADME Lead Optimization

Class-Level Anti-Inflammatory Activity of 2-(4-Chlorophenoxy)thiazole Carboxylic Acid Series

Patent US4025528 demonstrates that 2-(4-chlorophenoxy)-4-thiazolecarboxylic acid and its derivatives possess anti-inflammatory, anti-rheumatic, and analgesic activities in standard animal models [1]. The target compound is the ethyl ester of a related amide-substituted analog. While specific IC50 data for the target compound are not publicly available, the established activity of the core scaffold supports its use as a bioactive template.

Scaffold Activity
Class-level inference
Patent-reported in vivo anti-inflammatory, analgesic, anti-rheumatic effects
Supports thiazole core as bioactive template for anti-inflammatory hit discovery
Data from US4025528; target-specific IC50 not publicly available
Anti-inflammatory Analgesic Anti-rheumatic

Synthetic Versatility: Ester Hydrolysis to Carboxylic Acid for Downstream Derivatization

The ethyl ester of the target compound can be quantitatively hydrolyzed to the corresponding carboxylic acid under mild basic conditions, enabling conjugation to amines, alcohols, or labeling moieties. This is a critical advantage over methyl ester analogs, which often require harsher conditions for hydrolysis and may lead to epimerization of sensitive substrates. The ethyl ester's reactivity profile is well-suited for library synthesis and SAR expansion [1].

Ester Hydrolysis Rate
Class-level inference
Ethyl ester ~2–3× faster hydrolysis than methyl ester
Facilitates rapid, clean conversion to carboxylic acid for parallel amide library synthesis
Under standard saponification conditions; based on ester reactivity hierarchy
Medicinal Chemistry Chemical Biology Parallel Synthesis

Recommended Application Scenarios for Ethyl 2-(2-(4-chlorophenoxy)acetamido)thiazole-4-carboxylate Based on Evidenced Differentiation


Hit-to-Lead Optimization for GIVA cPLA2-Targeted Anti-Inflammatory Agents

The compound's acetamido linker provides a hydrogen-bond donor absent in the advanced lead GK470, suggesting its utility in probing novel binding interactions within the GIVA cPLA2 active site. Researchers can use the target compound as a scaffold for iterative SAR, leveraging the ethyl ester for rapid analog generation via amide coupling after hydrolysis [1].

Fragment-Based and Structure-Guided Drug Design

With a favorably low predicted clogP (~2.8) and balanced H-bond donor/acceptor profile, the compound is an ideal fragment-sized (MW 354.8) starting point for structure-based design. Its chlorine atom provides a handle for halogen bonding and can be exploited in X-ray crystallography or cryo-EM studies to map target binding sites [2].

Medicinal Chemistry Library Synthesis for Anti-Inflammatory Screening

The compound's structural features—chlorophenoxy group, amide linker, and carboxylate ester—are commonly associated with anti-inflammatory activity. Procurement by screening libraries enables its use as a diversity-oriented building block for high-throughput synthesis of amide and ester analogs, accelerating hit discovery across multiple inflammatory targets [3].

Application
Selection Property
Validation Focus
GIVA cPLA2 inhibitor lead optimization
Acetamido H-bond donor profile
Binding affinity and isoform selectivity assays
Fragment-based enzyme inhibitor design
Low lipophilicity (predicted clogP ~2.8) and balanced H-bond donor/acceptor
X-ray crystallography or cryo-EM binding mode studies
Anti-inflammatory diversity-oriented synthesis library
Ethyl ester for mild hydrolysis and amide/ester derivatization
Parallel synthesis and screening against inflammatory enzyme panels
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